molecular formula C26H25NO3 B11613097 1-benzyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

1-benzyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11613097
M. Wt: 399.5 g/mol
InChI Key: VYZBSIDKDVNBRU-UHFFFAOYSA-N
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Description

1-benzyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indolin-2-one derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, and a trimethylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with a benzyl halide in the presence of a base, followed by oxidation and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-benzyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3-hydroxy-2-oxoindoline
  • 1-benzyl-3-hydroxy-3-(2-oxoethyl)-1,3-dihydro-2H-indol-2-one
  • 1-benzyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Uniqueness

1-benzyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is unique due to the presence of the trimethylphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H25NO3

Molecular Weight

399.5 g/mol

IUPAC Name

1-benzyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]indol-2-one

InChI

InChI=1S/C26H25NO3/c1-17-13-18(2)24(19(3)14-17)23(28)15-26(30)21-11-7-8-12-22(21)27(25(26)29)16-20-9-5-4-6-10-20/h4-14,30H,15-16H2,1-3H3

InChI Key

VYZBSIDKDVNBRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O)C

Origin of Product

United States

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